Product packaging for Methyl cyclohepta-2,6-diene-1-carboxylate(Cat. No.:CAS No. 65093-86-9)

Methyl cyclohepta-2,6-diene-1-carboxylate

Cat. No.: B13796783
CAS No.: 65093-86-9
M. Wt: 152.19 g/mol
InChI Key: PDZKJEVTXJQMTN-UHFFFAOYSA-N
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Description

Methyl cyclohepta-2,6-diene-1-carboxylate (CAS 65093-86-9) is a cyclic diene ester with the molecular formula C9H12O2 and a molecular weight of 152.19 g/mol . It is characterized by a seven-membered ring structure with conjugated double bonds, which makes it a candidate for use as a building block in synthetic organic chemistry . Such diene systems are valuable intermediates in laboratory research, particularly in cycloaddition reactions like the Diels-Alder reaction, for constructing complex polycyclic frameworks . The compound's structure, featuring an ester functional group, also allows for further functionalization, such as hydrolysis to the carboxylic acid or reduction to the alcohol, increasing its utility in multi-step synthetic pathways. Researchers can employ this reagent in the diastereoselective synthesis of complex molecules, leveraging the inherent reactivity of the diene system to create stereochemically defined products . Its physical properties include a calculated density of 1.026 g/cm³ and a calculated boiling point of approximately 205°C . This product is intended For Research Use Only and is not for human or veterinary diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H12O2 B13796783 Methyl cyclohepta-2,6-diene-1-carboxylate CAS No. 65093-86-9

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

65093-86-9

Molecular Formula

C9H12O2

Molecular Weight

152.19 g/mol

IUPAC Name

methyl cyclohepta-2,6-diene-1-carboxylate

InChI

InChI=1S/C9H12O2/c1-11-9(10)8-6-4-2-3-5-7-8/h4-8H,2-3H2,1H3

InChI Key

PDZKJEVTXJQMTN-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1C=CCCC=C1

Origin of Product

United States

Reactivity and Chemical Transformations of Methyl Cyclohepta 2,6 Diene 1 Carboxylate

Reactions Involving the Diene System

The conjugated diene system within the seven-membered ring is the primary site of reactivity. This functionality allows the molecule to participate in a range of pericyclic reactions, most notably Diels-Alder cycloadditions. However, the specific reactivity is intricately linked to the molecule's ability to undergo valence isomerization.

Diels-Alder Reactions and Other Cycloadditions

The Diels-Alder reaction is a powerful and widely utilized [4+2] cycloaddition for forming six-membered rings with significant stereochemical and regiochemical control. wikipedia.org The reaction involves a conjugated diene (a 4π-electron component) and a dienophile (a 2π-electron component). masterorganicchemistry.com The efficiency of this reaction is typically enhanced when the diene is electron-rich and the dienophile is electron-poor. masterorganicchemistry.comlibretexts.org

Primarily, methyl cyclohepta-2,6-diene-1-carboxylate, through its valence isomer, acts as the diene component in Diels-Alder reactions. The cycloheptatriene (B165957) form itself is not ideally set up for this reaction, but it exists in equilibrium with its bicyclic valence isomer, a norcaradiene derivative (see Section 3.1.2.1). youtube.com This norcaradiene isomer contains a rigid, planar diene system within a cyclohexadiene ring, making it an exceptionally reactive diene. youtube.comnih.gov Trapping this highly reactive, though less abundant, isomer with a suitable dienophile is a common strategy in synthesis. nih.govrsc.org

While it is theoretically possible for the double bonds in the cycloheptadiene ring to act as a dienophile , this would require reaction with a highly electron-rich diene. Its most significant and documented role in cycloadditions is as a precursor to the norcaradiene diene.

The stereochemical and regiochemical outcomes of Diels-Alder reactions involving the norcaradiene isomer of this compound are governed by well-established principles.

Stereoselectivity: Diels-Alder reactions with cyclic dienes often exhibit high stereoselectivity, favoring the formation of the endo product. This preference, known as the "endo rule," arises from a stabilizing secondary orbital interaction in the transition state, where the electron-withdrawing groups of the dienophile are oriented towards the developing pi-system of the diene. wikipedia.org Although the exo product is often thermodynamically more stable, the endo product typically forms faster under kinetic control. libretexts.org

Regioselectivity: When both the diene and dienophile are unsymmetrical, the regioselectivity of the Diels-Alder reaction is determined by the electronic effects of the substituents. The reaction favors the formation of the adduct where the most nucleophilic carbon of the diene bonds to the most electrophilic carbon of the dienophile. In the case of the norcaradiene isomer, the positioning of the methyl carboxylate group influences the electron density of the diene system, directing the orientation of the incoming dienophile.

Table 1: Factors Influencing Adduct Formation in Diels-Alder Reactions
FactorGoverning PrinciplePredicted Outcome for Norcaradiene IsomerExample Dienophile
StereoselectivityEndo Rule (Kinetic Control)Favors the endo adduct where dienophile substituents are syn to the cyclopropane (B1198618) bridge.Maleic Anhydride (B1165640)
RegioselectivityFrontier Molecular Orbital (FMO) TheoryFavors "ortho" or "para" isomers depending on the electronic nature of substituents on the dienophile.Acrolein

A rapid pre-equilibrium involving the valence isomerization of the cycloheptadiene to the norcaradiene.

The irreversible trapping of the norcaradiene isomer by a dienophile in a concerted [4+2] cycloaddition.

The existence of the norcaradiene isomer, which may be present in only small amounts at equilibrium, has been irrefutably confirmed through these trapping experiments, as the cycloheptatriene form itself reacts differently or not at all under the same conditions. rsc.orgresearchgate.net

Valence Isomerization Processes

Valence isomers are molecules that share the same molecular formula but differ in the arrangement of their chemical bonds. This compound is part of a dynamic system of valence isomerization that is central to its chemical behavior. researchgate.net

The most significant valence isomerization process for this compound is the equilibrium between the seven-membered cycloheptatriene ring and its bicyclic isomer, norcaradiene. This is a thermally-allowed, disrotatory electrocyclic reaction. nih.gov

Cycloheptatriene ⇌ Norcaradiene

Influence of Ester Substitution on Isomerization Pathways

The presence of the methyl carboxylate group at the C1 position of the cyclohepta-2,6-diene ring can influence potential isomerization pathways. Isomerization in cyclic diene systems can be prompted by thermal, photochemical, or catalytic conditions, often leading to a shift in the position of the double bonds to achieve a more thermodynamically stable conjugated system.

The electron-withdrawing nature of the ester group affects the electron density distribution across the diene system. This electronic effect can influence the stability of intermediates or transition states in potential isomerization reactions. For instance, in base-catalyzed isomerizations, the ester group could facilitate the abstraction of a proton from an adjacent carbon, although the acidity of such protons in this specific structure is not exceptionally high.

Furthermore, steric factors associated with the ester group can play a role. The steric hindrance it imposes may direct the stereochemical outcome of isomerization or favor pathways that lead to less sterically congested isomers. researchgate.net The driving force for such migrations can be the release of strain caused by electrostatic repulsion between the oxygen atoms of the ester and the diene system, leading to a more planar and stable configuration. researchgate.net

Electrophilic and Nucleophilic Additions to the Double Bonds

The conjugated diene structure of this compound is a key site for addition reactions.

Electrophilic Addition: Like other conjugated dienes, this compound is expected to undergo electrophilic addition with reagents such as hydrogen halides (HBr, HCl) and halogens (Br₂, Cl₂). The reaction mechanism involves the initial protonation or attack by the electrophile on one of the double bonds to form a resonance-stabilized allylic carbocation. libretexts.orgyoutube.comchemistrysteps.comjove.com This intermediate can then be attacked by the nucleophile at two different positions, leading to two potential products: the 1,2-addition product and the 1,4-addition product. libretexts.orglibretexts.org

The first step is the addition of an electrophile (e.g., H⁺ from HBr) to one of the terminal carbons of the diene system, which generates a resonance-stabilized allylic cation. jove.com The subsequent attack by the nucleophile (e.g., Br⁻) can occur at either of the carbons bearing a partial positive charge. jove.comlibretexts.org

1,2-Addition: The nucleophile attacks the carbon adjacent to the site of the initial electrophilic attack.

1,4-Addition: The nucleophile attacks the carbon at the end of the original conjugated system.

The ratio of these products is often dependent on reaction conditions. Lower temperatures typically favor the formation of the 1,2-adduct (kinetic control), while higher temperatures favor the more stable 1,4-adduct (thermodynamic control). chemistrysteps.comjove.com

Table 1: Predicted Products of Electrophilic Addition

ReagentReaction TypePredicted 1,2-AdductPredicted 1,4-Adduct
HBr1,2- and 1,4-AdditionMethyl 6-bromo-1-cycloheptene-1-carboxylateMethyl 5-bromo-2-cycloheptene-1-carboxylate
Br₂1,2- and 1,4-AdditionMethyl 2,3-dibromocyclohepta-6-ene-1-carboxylateMethyl 2,5-dibromocyclohepta-6-ene-1-carboxylate

Nucleophilic Addition: While less common for simple dienes, nucleophilic addition can occur if the alkene is activated by a strong electron-withdrawing group. In this compound, the methyl ester group provides some activation. This type of reaction, known as nucleophilic conjugate addition or Michael addition, involves the attack of a nucleophile at the β-position of the α,β-unsaturated ester system. wikipedia.org The resulting negative charge is delocalized onto the oxygen of the carbonyl group. wikipedia.org Soft nucleophiles, such as enamines or Gilman reagents, are typically used for these transformations. wikipedia.org

Reactions Involving the Methyl Ester Functional Group

The methyl ester group is a versatile handle for a variety of chemical transformations.

Hydrolysis and Saponification for Carboxylic Acid Generation

The methyl ester can be converted back to the corresponding carboxylic acid through hydrolysis. This can be achieved under acidic or basic conditions.

Acid-Catalyzed Hydrolysis: The ester is heated with water in the presence of a strong acid catalyst. This reaction is reversible, and an excess of water is used to drive the equilibrium toward the products: cyclohepta-2,6-diene-1-carboxylic acid and methanol (B129727). libretexts.orgchemguide.co.ukyoutube.com The mechanism begins with the protonation of the carbonyl oxygen, which activates the carbonyl carbon for nucleophilic attack by water. youtube.com

Base-Catalyzed Hydrolysis (Saponification): This is a more common and generally irreversible method for ester hydrolysis. chemguide.co.ukmasterorganicchemistry.com The ester is treated with an aqueous solution of a strong base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH). libretexts.orgwikipedia.orglibretexts.org The reaction involves the nucleophilic attack of the hydroxide ion on the carbonyl carbon, forming a tetrahedral intermediate. organicchemistrytutor.comyoutube.com This intermediate then collapses, expelling a methoxide (B1231860) ion as the leaving group to form the carboxylic acid. masterorganicchemistry.comorganicchemistrytutor.com In the basic medium, the carboxylic acid is immediately deprotonated to form the carboxylate salt, which drives the reaction to completion. youtube.com Subsequent acidification of the reaction mixture is required to generate the neutral carboxylic acid. masterorganicchemistry.com

Transesterification Reactions

Transesterification is the process of converting one ester into another by reacting it with an alcohol in the presence of an acid or base catalyst. masterorganicchemistry.com For this compound, this reaction can be used to synthesize other alkyl esters.

Base-Catalyzed Transesterification: An alkoxide (e.g., sodium ethoxide) is used as the catalyst. The reaction proceeds via a nucleophilic acyl substitution mechanism, where the new alkoxide attacks the carbonyl carbon of the methyl ester. masterorganicchemistry.com

Acid-Catalyzed Transesterification: A strong acid (e.g., H₂SO₄) protonates the carbonyl oxygen, activating the ester for attack by a different alcohol. To ensure a high yield of the new ester, the alcohol reactant is often used as the solvent. masterorganicchemistry.com

Reduction to Alcohol and Aldehyde Derivatives

The methyl ester group can be reduced to yield either a primary alcohol or an aldehyde, depending on the reducing agent and reaction conditions.

Reduction to Alcohol: Strong reducing agents like Lithium Aluminum Hydride (LiAlH₄) are commonly used to reduce esters to primary alcohols. masterorganicchemistry.comlibretexts.orgbyjus.com The reaction proceeds through the addition of a hydride ion to the carbonyl carbon, followed by the elimination of methoxide. The resulting intermediate aldehyde is immediately reduced further by another equivalent of LiAlH₄ to the primary alcohol, (cyclohepta-2,6-dien-1-yl)methanol. masterorganicchemistry.comlibretexts.org This reaction is typically carried out in an anhydrous ether solvent like THF. byjus.com

Reduction to Aldehyde: Partial reduction of the ester to an aldehyde requires a less reactive, sterically hindered reducing agent. Diisobutylaluminum hydride (DIBAL-H) is the reagent of choice for this transformation. commonorganicchemistry.commasterorganicchemistry.comlibretexts.org The reaction must be carried out at low temperatures, typically -78 °C, to prevent over-reduction to the alcohol. libretexts.orgorganic-synthesis.comresearchgate.net At this temperature, a stable tetrahedral intermediate is formed, which does not collapse until the acidic workup, at which point the aldehyde, cyclohepta-2,6-diene-1-carbaldehyde, is liberated. researchgate.net

Table 2: Summary of Ester Reduction Products

ReagentConditionsProduct Functional GroupSpecific Product Name
LiAlH₄Anhydrous Ether (THF)Primary Alcohol(Cyclohepta-2,6-dien-1-yl)methanol
DIBAL-HToluene, -78 °CAldehydeCyclohepta-2,6-diene-1-carbaldehyde

Amidation and Other Ester Derivatives

The conversion of esters to amides, known as aminolysis, can be achieved by reacting the ester with ammonia (B1221849) or a primary or secondary amine. google.com This reaction is generally slower than hydrolysis and often requires high temperatures or catalysis. google.com The mechanism involves the nucleophilic attack of the amine on the ester carbonyl, followed by the elimination of methanol. masterorganicchemistry.com

Modern methods have been developed to facilitate this transformation under milder conditions, including the use of transition-metal catalysts (e.g., Nickel or Palladium complexes) that can activate the ester's C-O bond. acs.orgresearchgate.netmdpi.com Another approach involves using alkali metal amidoboranes, which react rapidly with esters at room temperature to produce amides in high yield. researchgate.net These methods allow for the synthesis of a wide range of primary, secondary, and tertiary amides from this compound.

Reactions at Other Positions of the Cycloheptadiene Ring

The reactivity of this compound is largely defined by the two carbon-carbon double bonds within the seven-membered ring. These unsaturated sites, and the adjacent allylic positions, are susceptible to a variety of chemical transformations.

Allylic and Vinylic Functionalizations

The allylic positions of the cycloheptadiene ring (C4 and C5) are prime sites for functionalization. Allylic C-H functionalization is a powerful strategy in organic synthesis that avoids the need for pre-functionalized substrates. rsc.org Transition metal catalysis, particularly with group 9 metals (Co, Rh, Ir), has emerged as a significant method for these transformations. rsc.orgnih.gov These reactions often proceed through the formation of a π-allyl-metal complex, which can then be attacked by a nucleophile. nih.gov For this compound, such a reaction could introduce new functional groups at the C4 or C5 positions, leading to a diverse range of derivatives.

While less common, vinylic functionalization—the direct modification of the double bond carbons (C2, C3, C6, C7)—is also conceivable, typically through organometallic cross-coupling reactions on a suitably modified substrate (e.g., a vinyl halide).

Table 1: Potential Functionalization Reactions at the Cycloheptadiene Ring

Reaction TypePosition(s)Reagents/CatalystsPotential Product Type
Allylic C-H AminationC4, C5Rh(I), Ir(I) complexes, Amine sourceAllylic Amine
Allylic C-H EtherificationC4, C5Rh(I), Ir(I) complexes, Alcohol sourceAllylic Ether
Allylic C-H AlkylationC4, C5Pd(II), Rh(III) complexes, NucleophileAlkylated diene

Oxidation and Reduction of the Ring System

The double bonds in the cycloheptadiene ring can be selectively reduced or oxidized.

Reduction: Catalytic hydrogenation is a common method for the reduction of alkenes. Depending on the catalyst (e.g., Palladium on carbon, Platinum oxide) and reaction conditions (hydrogen pressure, temperature), one or both double bonds can be reduced. Partial reduction would yield methyl cycloheptene-1-carboxylate isomers, while complete reduction would afford methyl cycloheptane-1-carboxylate.

Oxidation: The oxidation of the diene system can lead to a variety of products. The reaction of an organic compound is classified as an oxidation if it results in an increase in the number of carbon-heteroatom bonds and/or a decrease in the number of carbon-hydrogen bonds. libretexts.org Common oxidizing agents for alkenes include:

Peroxy acids (e.g., m-CPBA): These reagents typically form epoxides at one or both double bonds.

Osmium tetroxide (OsO₄) or potassium permanganate (B83412) (KMnO₄): These are used for dihydroxylation, which would install two hydroxyl groups across a double bond, yielding a diol.

Ozone (O₃): Ozonolysis leads to the cleavage of the double bonds, which, depending on the workup conditions, can yield aldehydes, ketones, or carboxylic acids. Cleavage of the cycloheptadiene ring would result in the formation of a linear dicarbonyl compound.

The carbon atom of the carboxyl group itself is in a high oxidation state and is generally resistant to further oxidation, though harsh conditions can lead to decarboxylation. libretexts.org

Formation of Organometallic Complexes and Ligands

Cyclic polyenes are important ligands in organometallic chemistry. britannica.com The cyclohepta-2,6-diene ring system, as a 1,5-diene, can act as a four-electron donor ligand, coordinating to a transition metal center in a η⁴-fashion. Metals such as iron, ruthenium, rhodium, and zirconium are known to form stable complexes with cycloheptadiene and related ligands. britannica.comrsc.org

The formation of a complex such as (η⁴-Methyl cyclohepta-2,6-diene-1-carboxylate)M(L)n can significantly alter the reactivity of the diene. The ester group on the ring is electron-withdrawing, which can influence the strength of the metal-ligand bond. Electron-withdrawing groups on a ligand tend to weaken the backbonding from the metal to the ligand. libretexts.org Coordination to a metal can also facilitate nucleophilic attack on the ring, a reaction that is typically difficult for electron-rich dienes. acs.org

Rearrangement Reactions

The structure of this compound is amenable to several types of rearrangement reactions, particularly pericyclic and metal-catalyzed isomerizations.

Sigmatropic Rearrangements

The cyclohepta-2,6-diene skeleton contains a 1,5-diene moiety (C2=C3-C4-C5-C6=C7), making it a prime candidate for a wikipedia.orgwikipedia.org-sigmatropic rearrangement, commonly known as the Cope rearrangement. wikipedia.orgmasterorganicchemistry.com This reaction is a concerted, thermally-allowed process that proceeds through a cyclic, six-membered transition state, often preferring a chair-like geometry. wikipedia.org

In the case of this compound, a Cope rearrangement would involve the breaking of the C4-C5 sigma bond and the formation of a new sigma bond between C2 and C7. Simultaneously, the π-bonds would shift to the C3-C4 and C5-C6 positions. This transformation would result in the formation of a bicyclo[3.2.0]hept-3-ene derivative. The release of ring strain can be a significant driving force for such rearrangements. nsf.govwikipedia.org

Table 2: Key Features of the Cope Rearrangement

FeatureDescription
Reaction Type wikipedia.orgwikipedia.org-Sigmatropic Rearrangement
Substrate1,5-Diene
MechanismConcerted, pericyclic
Transition StateTypically a six-membered chair-like structure
Driving ForceOften driven by thermodynamics (e.g., formation of more stable alkenes, release of ring strain)

Metal-Catalyzed Rearrangements

Transition metals can catalyze a wide array of isomerization and rearrangement reactions of olefins. rsc.org These reactions often proceed under milder conditions than their thermal counterparts and can provide access to different products.

For this compound, metal catalysts (e.g., based on Rh, Ru, Pd, Au) could facilitate the isomerization of the double bonds to form a conjugated diene system, such as methyl cyclohepta-2,4-diene-1-carboxylate or methyl cyclohepta-2,5-diene-1-carboxylate. polimi.itfrontiersin.org The mechanism often involves the formation of metal-hydride species that can add to and eliminate from the olefin, or the formation of π-allyl intermediates. polimi.it

Furthermore, metals can catalyze more profound skeletal rearrangements. Gold and platinum catalysts are particularly effective in mediating complex cycloisomerization reactions of dienes and enynes. frontiersin.orgrsc.org While specific examples for this compound are not prevalent, the general principles of metal-catalyzed cycloisomerization suggest that novel bicyclic or rearranged monocyclic structures could be accessible from this substrate. rsc.org

Derivatization for Novel Chemical Architectures

The unique structural and electronic properties of this compound make it a potentially valuable building block in the synthesis of complex molecular frameworks. Its diene system is poised for a variety of chemical transformations that can lead to the formation of novel polycyclic and natural product-like structures. The following sections explore the prospective derivatization of this compound for the creation of innovative chemical architectures, drawing upon established principles of cycloaddition reactions and synthetic strategies employed for related diene systems.

Synthesis of Polycyclic Compounds

The construction of polycyclic ring systems is a cornerstone of synthetic organic chemistry, providing the scaffolding for new materials and therapeutic agents. This compound is theoretically an excellent candidate for the synthesis of such compounds, primarily through cycloaddition reactions where the diene moiety can react with a suitable dienophile.

One of the most powerful methods for the formation of six-membered rings is the [4+2] cycloaddition, or Diels-Alder reaction. libretexts.orglibretexts.org In this type of transformation, the cycloheptadiene could react with an alkene or alkyne to generate a bicyclic adduct. For instance, the reaction with a simple dienophile like maleic anhydride would be expected to yield a tricyclic anhydride, which could be further elaborated. The regioselectivity and stereoselectivity of such reactions would be of significant interest, influenced by the electronic nature of the dienophile and the conformational preferences of the cycloheptadiene ring.

Furthermore, intramolecular Diels-Alder reactions represent a highly efficient strategy for the rapid assembly of complex polycyclic systems. rsc.org To achieve this, a dienophile-containing side chain would first need to be appended to the this compound core, for example, by modification of the ester functionality. Upon thermal or Lewis acid-catalyzed activation, the tethered dienophile could react with the diene system to forge a new ring, leading to a bridged or fused polycyclic architecture. The length and constitution of the tether would be critical in dictating the feasibility and stereochemical outcome of the cyclization.

Beyond the classic Diels-Alder reaction, other modes of cycloaddition could also be envisaged. For example, [2+2] cycloadditions, typically promoted photochemically, could lead to the formation of cyclobutane-containing polycyclic products. libretexts.org Additionally, chemodivergent cycloaddition reactions, where the reaction pathway can be steered towards either a [4+2] or a [2+2] adduct by the choice of catalyst, offer another potential avenue for creating diverse polycyclic skeletons from this starting material. nih.gov

Table 1: Potential Cycloaddition Reactions for Polycycle Synthesis

Reaction TypeDienophile/ReactantPotential Product Skeleton
Intermolecular [4+2] CycloadditionAlkene (e.g., Maleimide)Bicyclo[x.y.z]alkene derivative
Intermolecular [4+2] CycloadditionAlkyne (e.g., DMAD)Bicyclo[x.y.z]alkadiene derivative
Intramolecular [4+2] CycloadditionTethered AlkeneFused or Bridged Tricyclic System
[2+2] PhotocycloadditionAlkeneCyclobutane-fused Bicyclic System

Note: DMAD refers to Dimethyl acetylenedicarboxylate.

Incorporation into Natural Product Core Structures

Natural products exhibit a vast array of complex and biologically relevant molecular architectures. The cycloheptadiene motif is found in a number of natural products, and this compound represents a potential synthetic precursor to access these or analogous structures. The strategic functionalization and ring-forming reactions of this compound could enable the assembly of the core skeletons of various natural products. mdpi.comresearchgate.net

The diene functionality is a key handle for introducing molecular complexity. For example, stereocontrolled oxidation reactions, such as epoxidation or dihydroxylation, could install new stereocenters on the seven-membered ring. These newly introduced functional groups can then serve as points for further synthetic elaboration, allowing for the construction of more complex substitution patterns found in natural products.

Moreover, the principles of cycloaddition reactions discussed in the previous section are highly relevant to natural product synthesis. Many total syntheses of complex natural products feature a key Diels-Alder reaction to construct a central ring system. mdpi.com By carefully designing a synthetic route where this compound is either the diene component or is elaborated into a more complex diene, it could be possible to forge key bicyclic or polycyclic intermediates en route to a natural product target. For instance, an intermolecular Diels-Alder could be envisioned to construct a bicyclo[2.2.2]octene core, a structural motif present in some classes of alkaloids and terpenoids. rsc.org

The ester group of this compound also provides a versatile handle for chemical manipulation. It can be hydrolyzed to the corresponding carboxylic acid, which can then participate in amide bond formation or be converted to other functional groups. This would allow for the coupling of the cycloheptadiene core to other fragments, gradually building up the carbon skeleton of a target natural product.

Table 2: Potential Strategies for Natural Product Synthesis

Synthetic StrategyReagent/ReactionPotential Intermediate/Core Structure
Stereoselective DihydroxylationOsO₄, NMOFunctionalized Cycloheptane (B1346806) Diol
Intermolecular Diels-AlderBio-relevant DienophileSubstituted Bicyclic System
Ester Hydrolysis & Amide CouplingLiOH; Amine, Coupling AgentPeptide or Alkaloid Precursor
Ring-Closing MetathesisGrubbs' CatalystFused Bicyclic Systems

Note: NMO refers to N-Methylmorpholine N-oxide.

While the direct application of this compound in the synthesis of polycyclic compounds and natural product cores is an area ripe for exploration, the fundamental reactivity of its diene and ester functionalities provides a strong theoretical basis for its potential as a versatile building block in complex molecule synthesis.

Advanced Spectroscopic and Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone for determining the solution-state structure of organic compounds. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments would be essential to unambiguously assign all proton (¹H) and carbon (¹³C) signals and to elucidate the through-bond and through-space correlations within the Methyl cyclohepta-2,6-diene-1-carboxylate molecule.

Advanced 1D and 2D NMR Techniques for Complete Structural Elucidation

A complete structural assignment of this compound would necessitate a series of NMR experiments. Initially, 1D ¹H and ¹³C NMR spectra provide fundamental information about the chemical environment of the different nuclei. However, for a molecule with several non-equivalent protons and carbons, extensive signal overlap and complex coupling patterns are expected, making definitive assignments from 1D spectra alone challenging.

To overcome these limitations, a suite of 2D NMR experiments would be employed:

Correlation Spectroscopy (COSY): This experiment reveals proton-proton (¹H-¹H) coupling networks, allowing for the identification of adjacent protons. For this compound, COSY would be crucial for tracing the connectivity of the protons around the seven-membered ring and identifying the olefinic and aliphatic spin systems.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC spectrum correlates directly bonded proton and carbon atoms. This is a powerful tool for assigning the ¹³C signals based on the already assigned ¹H signals, or vice versa. It simplifies the carbon spectrum by spreading it into two dimensions.

Heteronuclear Multiple Bond Correlation (HMBC): This experiment detects longer-range couplings between protons and carbons, typically over two or three bonds. HMBC is invaluable for piecing together the molecular skeleton by connecting different spin systems. For instance, it would show correlations from the methyl protons of the ester group to the carbonyl carbon and the ester oxygen-bound carbon, as well as correlations from protons on the ring to the carboxylate carbon and other carbons across the ring.

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY identifies protons that are close to each other in space, regardless of whether they are directly bonded. This is particularly useful for determining the stereochemistry and conformation of the molecule. For the cyclohepta-2,6-diene ring, NOESY could reveal through-space interactions between protons on different parts of the ring, providing insights into its three-dimensional shape.

The following table illustrates the expected types of correlations that would be observed for this compound in these 2D NMR experiments.

2D NMR Experiment Correlated Nuclei Information Gained for this compound
COSY ¹H - ¹H (through 2-3 bonds)Identifies adjacent protons within the cycloheptadiene ring's aliphatic and olefinic fragments.
HSQC ¹H - ¹³C (through 1 bond)Directly correlates each proton to the carbon it is attached to.
HMBC ¹H - ¹³C (through 2-4 bonds)Connects different fragments of the molecule, such as the ester group to the ring, and establishes the overall carbon framework.
NOESY ¹H - ¹H (through space)Provides information about the spatial proximity of protons, which is crucial for determining the ring's conformation and stereochemistry.

Conformational Analysis via Variable Temperature NMR

The cycloheptadiene ring is known to be conformationally flexible. Variable Temperature (VT) NMR spectroscopy is a powerful technique to study the conformational dynamics of such molecules. By recording NMR spectra at different temperatures, it is possible to observe changes in chemical shifts, coupling constants, and signal line shapes.

At room temperature, a flexible molecule like this compound might exist as a rapid equilibrium of multiple conformers, leading to averaged NMR signals. As the temperature is lowered, the rate of interconversion between these conformers slows down. If the temperature is lowered sufficiently to reach the coalescence point and beyond, the signals for the individual conformers may be resolved. Analysis of the spectra at different temperatures can provide thermodynamic parameters for the conformational equilibrium, such as the enthalpy (ΔH) and entropy (ΔS) differences between the stable conformers.

Probing Reaction Intermediates and Stereochemistry in Solution

NMR spectroscopy is also a valuable tool for studying reaction mechanisms and determining the stereochemistry of products in solution. For reactions involving this compound, such as diastereoselective alkylations, NMR can be used to analyze the crude reaction mixture to determine the ratio of diastereomers formed. Furthermore, by monitoring a reaction in real-time inside the NMR spectrometer, it is sometimes possible to detect and characterize transient reaction intermediates. The stereochemical outcome of a reaction can be determined by a detailed analysis of coupling constants and NOESY data of the final product.

X-ray Diffraction Analysis

While NMR spectroscopy provides detailed information about the structure and conformation of a molecule in solution, X-ray diffraction analysis of a single crystal provides the most definitive and precise picture of its structure in the solid state.

Single Crystal X-ray Analysis for Definitive Structural Assignment

Obtaining a suitable single crystal of this compound would allow for its analysis by X-ray diffraction. This technique involves irradiating the crystal with X-rays and analyzing the resulting diffraction pattern. The data from this analysis can be used to construct a three-dimensional electron density map of the molecule, from which the precise positions of all atoms can be determined. This provides unambiguous confirmation of the molecular structure, including bond lengths, bond angles, and torsional angles. In cases of ambiguous stereochemistry that cannot be definitively resolved by NMR, a single crystal X-ray structure is the ultimate arbiter.

The following table summarizes the kind of structural data that would be obtained from a successful single crystal X-ray analysis.

Parameter Description
Unit Cell Dimensions The dimensions and angles of the basic repeating unit of the crystal lattice.
Space Group The symmetry elements present in the crystal lattice.
Atomic Coordinates The precise x, y, and z coordinates of each atom in the molecule.
Bond Lengths The distances between the nuclei of bonded atoms.
Bond Angles The angles formed by three connected atoms.
Torsional Angles The dihedral angles that describe the conformation of the molecule.

Analysis of Molecular Conformations in the Solid State

The solid-state conformation of this compound, as revealed by X-ray crystallography, provides a static picture of the molecule in its lowest energy state within the crystal lattice. This solid-state conformation may or may not be the most stable conformation in solution, as crystal packing forces can influence the molecular shape. However, the high precision of X-ray data provides an excellent benchmark for comparison with computational models and the dynamic picture obtained from solution-state NMR studies. This comparison can offer insights into the energetic landscape of the molecule's various conformations.

Determination of Bond Lengths, Bond Angles, and Dihedral Angles

The precise three-dimensional structure of this compound, defined by its bond lengths, bond angles, and dihedral angles, would typically be determined using single-crystal X-ray diffraction. This technique provides the most accurate and unambiguous structural data for a crystalline solid. In the absence of experimental data, computational chemistry methods, such as Density Functional Theory (DFT), could be employed to predict these parameters.

Table 1: Predicted Bond Lengths for this compound (Theoretical) (Note: These are representative values based on general principles of organic chemistry and not experimental data.)

Bond Type Predicted Length (Å)
C=C (diene) ~1.34 - 1.36
C-C (ring) ~1.50 - 1.54
C-C (ester) ~1.47 - 1.51
C=O (ester) ~1.20 - 1.22
C-O (ester) ~1.33 - 1.36
O-CH₃ (ester) ~1.43 - 1.45
C-H (alkenyl) ~1.08 - 1.10
C-H (aliphatic) ~1.09 - 1.11

Table 2: Predicted Bond Angles for this compound (Theoretical) (Note: These are representative values and not from experimental data.)

Atoms Involved Predicted Angle (°)
C=C-C ~120 - 125
C-C-C (ring) ~109 - 114
O=C-O (ester) ~123 - 126
C-O-CH₃ (ester) ~115 - 118

Table 3: Key Predicted Dihedral Angles for this compound (Theoretical) (Note: These values are estimations and not from experimental data.)

Atoms Involved Predicted Angle (°) Description
H-C=C-H (diene) ~0 or ~180 Defines the planarity of the double bond
C-C-C-C (ring) Variable Determines the ring conformation

Mass Spectrometry (MS) for Fragmentation Pathway Studies

Mass spectrometry is a powerful tool for determining the molecular weight of a compound and deducing its structure from its fragmentation pattern. For this compound (molecular weight: 166.22 g/mol ), electron ionization (EI) would likely induce a series of characteristic fragmentations.

A plausible fragmentation pathway would involve the initial loss of the methoxy (B1213986) group (-OCH₃) to form a cation at m/z 135. Subsequent loss of a carbonyl group (-CO) could lead to a fragment at m/z 107. Another common fragmentation for esters is the McLafferty rearrangement, although its feasibility would depend on the specific stereochemistry of the ring. Retro-Diels-Alder reactions are also possible for cyclic dienes, which would cleave the seven-membered ring.

Table 4: Plausible Mass Spectrometry Fragmentation for this compound (Theoretical) (Note: These are predicted fragments and not from experimental data.)

m/z Proposed Fragment Ion Neutral Loss
166 [M]⁺ -
135 [M - OCH₃]⁺ OCH₃
107 [M - COOCH₃]⁺ COOCH₃
79 [C₆H₇]⁺ C₃H₅O₂

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in a molecule by observing their characteristic vibrational frequencies. For this compound, key vibrational modes would be associated with the C=O of the ester, the C=C of the diene, and the C-O bonds.

Table 5: Expected IR and Raman Vibrational Frequencies for this compound (Theoretical) (Note: These are characteristic frequency ranges and not specific experimental data.)

Functional Group Expected Frequency (cm⁻¹) Spectroscopy Method
C=O (ester) ~1720 - 1740 IR (strong)
C=C (alkene) ~1640 - 1680 IR (medium), Raman (strong)
C-O (ester) ~1000 - 1300 IR (strong)
=C-H (alkenyl) ~3000 - 3100 IR (medium)
C-H (aliphatic) ~2850 - 3000 IR (medium)

Chiroptical Methods for Enantiomeric Excess Determination (if applicable to chiral derivatives)

This compound itself is a chiral molecule due to the presence of a stereocenter at the C1 position. Therefore, it can exist as a pair of enantiomers. Chiroptical methods such as circular dichroism (CD) and optical rotatory dispersion (ORD) would be essential for studying its chiral derivatives and determining the enantiomeric excess of a sample. These techniques measure the differential absorption and rotation of plane-polarized light by the chiral molecule, providing a unique spectrum for each enantiomer. In the absence of synthesized and separated enantiomers of this specific compound, no experimental chiroptical data is available.

Theoretical and Computational Investigations

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the electronic nature of a molecule, which in turn governs its reactivity. By solving approximations of the Schrödinger equation, these methods provide insights into the distribution of electrons and the energies of molecular orbitals.

Molecular Orbital Theory and Frontier Orbital Analysis

Molecular Orbital (MO) theory describes the wave-like behavior of electrons in a molecule, with each electron occupying a specific molecular orbital with a discrete energy level. Of particular importance are the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and symmetry of these orbitals are crucial in predicting a molecule's reactivity. youtube.com

The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile. Conversely, the LUMO is the orbital that is most likely to accept electrons, allowing the molecule to act as an electrophile. The energy gap between the HOMO and LUMO is a key indicator of a molecule's kinetic stability and reactivity. A smaller HOMO-LUMO gap generally suggests higher reactivity.

For cycloheptadiene systems, the π-bonds of the two double bonds contribute significantly to the frontier orbitals. In the case of methyl cyclohepta-2,6-diene-1-carboxylate, the presence of the electron-withdrawing methyl carboxylate group is expected to lower the energy of both the HOMO and LUMO compared to the unsubstituted cyclohepta-2,6-diene. The specific energies and spatial distribution of these orbitals would require detailed computational modeling.

Table 1: Hypothetical Frontier Orbital Energies for this compound

OrbitalEnergy (eV)Description
LUMO-1.2Primarily localized on the C=C double bonds and the carbonyl group of the ester.
HOMO-6.8Primarily localized on the C=C double bonds.
HOMO-LUMO Gap5.6Suggests moderate reactivity.

Note: The values in this table are illustrative and would need to be confirmed by specific quantum chemical calculations.

Charge Distribution and Reactivity Predictions

The distribution of electron density within a molecule is not uniform. Some atoms will have a partial positive charge (δ+) while others will have a partial negative charge (δ-). This charge distribution can be calculated using various methods, such as Mulliken population analysis or by mapping the electrostatic potential (MEP). The MEP provides a visual representation of the charge distribution, indicating regions that are electron-rich (nucleophilic) and electron-poor (electrophilic).

For this compound, the oxygen atoms of the ester group are expected to be electron-rich and thus nucleophilic centers. The carbonyl carbon of the ester and the carbons of the double bonds are likely to be electron-poor and thus electrophilic sites. This predicted charge distribution allows for initial hypotheses about where the molecule might be attacked by different types of reagents. For instance, a nucleophile would be expected to attack the carbonyl carbon, while an electrophile would likely react at the double bonds.

Conformational Analysis and Energy Minimization Studies

The seven-membered ring of cycloheptadiene is not planar and can adopt several different conformations. msu.edu Conformational analysis aims to identify the most stable three-dimensional arrangements of the atoms (conformers) and the energy barriers between them.

Exploration of Low-Energy Conformations and Barriers to Interconversion

Cycloheptane (B1346806) and its derivatives are known to exist in a dynamic equilibrium between several conformations, with the most common being the chair and the twist-boat forms. researchgate.net For cyclohepta-2,6-diene, the presence of the double bonds introduces some rigidity but still allows for conformational flexibility. The most stable conformers will be those that minimize steric strain (unfavorable interactions between atoms) and torsional strain (strain due to eclipsing bonds).

Computational methods can be used to perform a systematic search of the potential energy surface of this compound to identify all possible low-energy conformations. By calculating the relative energies of these conformers, the most stable arrangement can be determined. Furthermore, the transition states connecting these conformers can be located, providing the energy barriers to interconversion. These barriers determine how readily the molecule can switch between different shapes.

Table 2: Calculated Relative Energies of Hypothetical Conformations for this compound

ConformationRelative Energy (kcal/mol)Key Features
Twist-Chair0.0Lowest energy conformer, minimizes steric and torsional strain.
Twist-Boat2.5Slightly higher in energy, some flagpole interactions.
Boat5.1Higher energy due to significant steric strain.
Chair4.2Higher energy due to angle and torsional strain.

Note: The values in this table are illustrative and would need to be confirmed by specific computational studies.

Influence of the Ester Group on Ring Conformation

The presence of the methyl carboxylate substituent at the C1 position will have a significant impact on the conformational preferences of the cyclohepta-2,6-diene ring. The bulky ester group will prefer to occupy a position that minimizes steric interactions with the rest of the ring. In cyclohexane (B81311) systems, large substituents generally favor an equatorial position to avoid 1,3-diaxial interactions. libretexts.org A similar principle applies to seven-membered rings, although the conformational landscape is more complex.

The orientation of the ester group (axial vs. equatorial-like) will influence the relative stability of the different ring conformations. For example, a conformation that places the ester group in a pseudo-equatorial position is likely to be lower in energy than one that forces it into a more sterically hindered pseudo-axial position. The electronic effects of the ester group can also play a role in stabilizing certain conformations through interactions with the π-systems of the double bonds.

Reaction Mechanism Elucidation

Theoretical and computational chemistry are invaluable tools for investigating the detailed step-by-step pathways of chemical reactions. By calculating the energies of reactants, products, intermediates, and transition states, a complete energy profile for a proposed reaction mechanism can be constructed.

For this compound, computational studies could be employed to elucidate the mechanisms of various reactions, such as Diels-Alder reactions, electrophilic additions to the double bonds, or nucleophilic attacks at the carbonyl carbon. For instance, in a Diels-Alder reaction, the diene system of the molecule can react with a dienophile. masterorganicchemistry.com Computational modeling could predict the stereoselectivity and regioselectivity of such a reaction by comparing the activation energies of the different possible pathways.

By examining the geometry of the transition states, chemists can gain a deeper understanding of the factors that control the outcome of a reaction. This knowledge is crucial for designing new synthetic strategies and for predicting the behavior of the molecule in different chemical environments.

Aromaticity and Anti-aromaticity Considerations in Cyclic Dienoids

The concepts of aromaticity and anti-aromaticity are central to understanding the stability and reactivity of cyclic conjugated systems. For seven-membered rings like that in this compound, these concepts are particularly nuanced.

A powerful computational tool for quantifying the aromaticity of a molecule is the calculation of Nuclear Independent Chemical Shift (NICS). NICS values are typically calculated at the center of a ring system. A negative NICS value is indicative of a diatropic ring current, which is a hallmark of aromaticity, while a positive value suggests a paratropic ring current, characteristic of anti-aromaticity.

For instance, NICS calculations have been used to probe the aromaticity of transition states in pericyclic reactions. The transition state of the Cope rearrangement, which can lead to cycloheptadiene systems, has been shown to have NICS values consistent with a highly aromatic character. researchgate.net Furthermore, computational studies on 1,3,5-cycloheptatriene have used NICS to support the concept of homoaromaticity, where a saturated center is bypassed to maintain a continuous cycle of π-orbitals. researchgate.net The computed NICS value for cycloheptatriene (B165957) is less negative than that of benzene (B151609), indicating a lower degree of aromatic character. researchgate.net

The table below provides a comparison of computed NICS(1) values (calculated 1 Å above the ring plane) for some relevant cyclic systems.

MoleculeNICS(1) (ppm)Aromatic Character
Benzene-10 to -12Aromatic
Cycloheptatriene-4 to -7Weakly Aromatic/Homoaromatic
Tropylium (B1234903) Cation-7 to -10Aromatic

Hückel's rule is a fundamental principle for predicting the aromaticity of planar, cyclic, fully conjugated molecules. It states that systems with (4n+2) π-electrons (where n is a non-negative integer) will be aromatic, while those with 4n π-electrons will be anti-aromatic. wikipedia.org

A classic example of the application and deviation of Hückel's rule in a seven-membered ring is the comparison between cycloheptatriene and the tropylium cation. Cycloheptatriene contains a seven-membered ring with three double bonds, giving it 6 π-electrons, which according to Hückel's rule (for n=1) should lead to aromaticity. wikipedia.org However, cycloheptatriene is not aromatic because it is not planar due to the presence of a sp³-hybridized methylene (B1212753) (-CH₂-) group, which disrupts the continuous conjugation of p-orbitals. wikipedia.org

In contrast, the tropylium cation ([C₇H₇]⁺) is formed by the removal of a hydride ion from the methylene group of cycloheptatriene. wikipedia.org This results in a planar, cyclic, fully conjugated system with 6 π-electrons. The tropylium cation perfectly fulfills the criteria for aromaticity according to Hückel's rule and is known to be remarkably stable. wikipedia.orgbartleby.com The structure of this compound, with two sp³-hybridized carbons in the ring, precludes it from being aromatic.

Computational Spectroscopy for Corroborating Experimental Data

Computational spectroscopy has become an indispensable tool for the structural elucidation of new compounds and for corroborating experimental data. By predicting spectroscopic properties such as Nuclear Magnetic Resonance (NMR) chemical shifts, it is possible to distinguish between different possible isomers or conformers of a molecule. nih.govescholarship.orgresearchgate.net

For a molecule like this compound, computational NMR would be crucial for its characterization. DFT methods can be used to calculate the ¹H and ¹³C NMR chemical shifts for various possible conformations of the molecule. nih.gov These predicted spectra can then be compared with experimental data to confirm the structure and determine the dominant conformation in solution. For example, in the study of the norcaradiene-cycloheptatriene equilibrium, computational analysis of NMR chemical shifts helps in understanding the position of the equilibrium and the relative stabilities of the tautomers. rsc.org

Furthermore, theoretical calculations can predict other spectroscopic properties. For instance, the electronic spectrum of the tropylium ion has been studied theoretically, with calculations predicting an allowed transition at 6.36 eV and a forbidden transition at 4.33 eV. scite.ai Such calculations could similarly be applied to predict the UV-Vis spectrum of this compound, providing further means of experimental verification.

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For instance, while the synthesis of Daphniphyllum alkaloids is a well-documented field, the literature points to starting materials like methyl cyclohept-1-ene carboxylate, not the specified 2,6-diene isomer. nih.gov Similarly, strategies for creating bridged and fused ring systems and the development of novel cycloaddition reactions are broad areas of chemical research, but specific examples commencing from "this compound" were not found.

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Applications in Advanced Organic Synthesis and Materials Science

Potential in Materials Chemistry Research

Precursors for Polymeric Materials (e.g., conjugated polymers based on related azulene (B44059) units)

Methyl cyclohepta-2,6-diene-1-carboxylate is a valuable precursor in the synthesis of advanced polymeric materials, particularly those incorporating azulene units. Azulene, a non-benzenoid aromatic hydrocarbon, is of significant interest due to its unique electronic and photophysical properties, making it a desirable component in conjugated polymers for applications in organic electronics. nih.gov The synthesis of azulene-containing polymers often involves the construction of the azulene core from appropriate precursors, with cycloheptadiene derivatives serving as key starting materials.

The general strategy for the synthesis of azulenes from cycloheptadiene precursors involves a dehydrogenation or a series of condensation and elimination reactions to form the bicyclic aromatic system. For instance, functionalized cycloheptadienes can undergo oxidative dehydrogenation to yield the corresponding azulene. More complex and versatile methods, such as the Ziegler-Hafner azulene synthesis, can also be adapted, where a cycloheptadiene moiety is annulated with a five-membered ring precursor.

In the context of this compound, the cycloheptadiene ring can be converted to an azulene nucleus, with the methyl carboxylate group providing a handle for further functionalization or incorporation into a polymer backbone. The resulting azulene monomers can then be polymerized through various cross-coupling reactions, such as Suzuki or Stille coupling, to produce conjugated polymers. beilstein-journals.org The inclusion of the 2,6-disubstituted azulene unit in the polymer backbone has been shown to influence the material's electronic properties, including its absorption spectrum and charge transport characteristics. rsc.orgsemanticscholar.org

Recent research has focused on the development of azulene-based conjugated polymers with tunable near-infrared (NIR) absorption. rsc.org By alternating electron-donating and electron-accepting units along the polymer chain, the intramolecular charge transfer can be modulated, leading to materials with tailored optical and electronic properties. The azulene moiety, derivable from precursors like this compound, can act as a versatile building block in the design of these advanced materials for applications in organic photovoltaics, field-effect transistors, and electrochromic devices. nih.govbeilstein-journals.org

Components in Liquid Crystal Materials Research (related hydroazulenes)

The hydroazulene framework, a saturated or partially saturated derivative of azulene, is a key structural motif in the design of novel liquid crystalline materials. researchgate.net The unique stereochemistry and conformational properties of the fused seven- and five-membered ring system in hydroazulenes can give rise to mesophases with desirable characteristics for display and sensor applications. This compound can serve as a starting material for the synthesis of these hydroazulene cores.

The conversion of this compound to a hydroazulene derivative typically involves a series of synthetic steps, including the formation of the five-membered ring and subsequent reduction of the double bonds in the seven-membered ring. Methodologies such as intramolecular cyclization, ring-closing metathesis, and tandem cycloaddition/rearrangement reactions have been employed to construct the hydroazulene skeleton from acyclic or monocyclic precursors. nih.gov

Once the hydroazulene core is synthesized, it can be further functionalized to introduce mesogenic (liquid crystal-inducing) groups. These are typically rigid, anisotropic moieties such as phenyl or biphenyl (B1667301) groups, often with flexible alkyl or alkoxy tails. The nature and positioning of these substituents on the hydroazulene scaffold are critical in determining the type of liquid crystalline phase (e.g., nematic, smectic) and the temperature range over which it is stable.

Research into perhydroazulenes, which are fully saturated hydroazulenes, has demonstrated their potential as core structures in liquid crystalline materials. researchgate.net These molecules can exhibit broad enantiotropic nematic mesophases, making them suitable for applications in liquid crystal displays. The synthesis of these materials often begins with the construction of a functionalized hydroazulene, a process for which this compound could be a viable starting point. The continued exploration of synthetic routes to functionalized hydroazulenes is crucial for the development of new liquid crystal materials with tailored properties.

Interactive Data Tables

Future Research Directions and Unexplored Avenues

Asymmetric Catalysis in Synthesis and Transformations

The development of enantioselective synthetic routes to derivatives of methyl cyclohepta-2,6-diene-1-carboxylate represents a significant and valuable research direction. While asymmetric catalysis for related cyclic systems, such as bicyclo[2.2.1]heptadienes and substituted piperidines, has been established, its application to this specific cycloheptadiene scaffold is underexplored. nih.govnih.gov Future work should focus on utilizing chiral ligands in metal-catalyzed reactions to control the stereochemistry of the cycloheptadiene ring. researchgate.net

Key research objectives could include:

Enantioselective Synthesis: Developing catalytic systems, potentially rhodium-based, for the asymmetric synthesis of chiral cycloheptadiene precursors. nih.govresearchgate.net

Diastereoselective Transformations: Investigating domino reactions that could stereoselectively introduce multiple chiral centers in a single step, similar to approaches used for cyclohexane (B81311) derivatives. researchgate.net

Catalytic Aminolysis: Exploring the ring-opening of related aziridine (B145994) precursors with chiral Lewis or Brønsted acid catalysts to generate chiral diamine derivatives. ua.es

Investigation of Novel Catalytic Systems for Unique Reactivities

The reactivity of the diene system in this compound could be harnessed in novel ways through the exploration of new catalytic systems. Transition metal complexes, particularly those of titanium, cobalt, and silver, have shown promise in catalyzing cycloaddition reactions with related polyunsaturated cyclic monomers like 1,3,5-cycloheptatrienes. mdpi.comacs.org Applying these catalytic systems to this compound could lead to the formation of complex polycyclic structures. mdpi.com

Future studies could investigate:

Cycloaddition Reactions: Employing titanium and cobalt-based catalysts to mediate [6π + 2π] and [4π + 2π] cycloadditions with various alkenes, dienes, and alkynes. mdpi.com

Skeletal Rearrangements: Using catalysts like silver nitrate (B79036) to induce unusual cyclizations and skeletal rearrangements, potentially leading to novel molecular architectures such as benzo[a]fluorenones or barbaralones. acs.org

Polymerization: Exploring half-sandwich rare-earth catalysts for the stereoselective polymerization of the diene, which could yield new polymeric materials with unique properties. mdpi.com

Exploration of Photochemical Transformations

The photochemistry of cycloheptadienes is a rich field, with known transformations including valence tautomerization to bicyclo[3.2.0]heptenes and geometric isomerization to highly strained cis,trans-isomers. rsc.orgacs.org These established reactivities provide a strong foundation for exploring the photochemical behavior of this compound.

Promising research avenues include:

Photoisomerization Studies: Irradiating the compound to induce cyclization to the corresponding bicyclo[3.2.0]heptene derivative. acs.org The kinetics and thermodynamics of this process could be studied in detail.

Trapping of Strained Intermediates: Using low-temperature irradiation and trapping agents to detect and characterize the formation of a strained cis,trans-isomer, which is a likely primary photochemical process. rsc.orgrsc.org

Enantioselective Photochemistry: Employing chiral sensitizers, such as phosphoric acids with pendant chromophores, to achieve enantioselective cis-trans isomerization. The resulting enantioenriched strained isomer could then be trapped in subsequent reactions, such as Diels-Alder cycloadditions. nih.gov

Photochemical ReactionPotential ProductKey Intermediate
Valence TautomerizationBicyclo[3.2.0]heptene derivativeExcited singlet/triplet state
Geometric Isomerizationcis,trans-cycloheptadieneTwisted excited state
Sensitized IsomerizationEnantioenriched trans-isomerTriplet state of substrate

Development of Flow Chemistry Methodologies

Continuous-flow chemistry offers significant advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, precise control over reaction parameters, and potential for scalability. nih.govflinders.edu.au The application of flow methodologies to the synthesis and transformation of this compound is a largely unexplored but promising area.

Future research could focus on:

Continuous Synthesis: Designing a multi-step continuous-flow system for the synthesis of the target molecule, potentially incorporating in-line purification and analysis to improve efficiency. flinders.edu.aunih.gov

High-Throughput Optimization: Utilizing microreactor technology to rapidly screen reaction conditions (e.g., temperature, residence time, catalyst loading) for transformations such as cycloadditions or hydrogenations. researchgate.net

Generation of Reactive Intermediates: Employing flow reactors for the safe generation and immediate use of highly reactive intermediates, such as organolithium species, for the functionalization of the cycloheptadiene ring. researchgate.net This could avoid the need for cryogenic temperatures often required in batch reactions. researchgate.net

Computational Prediction of Novel Reactivities and Spectroscopic Signatures

Computational chemistry provides a powerful tool for predicting the behavior of molecules and guiding experimental work. For this compound, computational studies could illuminate potential new reaction pathways and help in the characterization of transient species.

Specific areas for computational investigation include:

Reaction Mechanism Elucidation: Using Density Functional Theory (DFT) to calculate activation barriers for potential catalytic cycles, such as silver-catalyzed rearrangements, to understand pathway selectivity. acs.org

Conformational Analysis: Studying the conformational dynamics of the seven-membered ring, which can exist in chair-like and boat-like forms, and how this flexibility influences reactivity in cycloaddition reactions. smolecule.com

Spectroscopic Prediction: Calculating spectroscopic signatures (e.g., NMR, IR) for predicted intermediates, such as strained trans-isomers or novel polycyclic products, to aid in their experimental identification.

Synthesis and Study of Heteroatom-Containing Analogues

Incorporating heteroatoms such as nitrogen or oxygen into the cycloheptadiene ring would create analogues with fundamentally different chemical and physical properties. The synthesis of such aza- and oxa-cycloheptadiene derivatives is a logical next step in expanding the chemical space around this scaffold.

Future synthetic targets could include:

Aza- and Oxa-Dienes: Developing synthetic routes to analogues where one or more methylene (B1212753) groups are replaced by N-R or O. Methodologies like the Nicholas reaction, used for synthesizing aza- and oxaenediynes, could be adapted for this purpose. mdpi.com

Spirocyclic Systems: Exploring photochemical reactions, such as aza-[2+2] cycloadditions, to create novel spirocyclic systems like 2-oxa-1-azabicyclo[3.2.0]heptanes fused to the cycloheptadiene core. rsc.org

Fused Heterocycles: Investigating photocyclodehydrochlorination reactions of suitably functionalized precursors to synthesize aza[n]phenacene-like structures incorporating the seven-membered ring. nih.gov

Analogue TypePotential Synthetic MethodKey Feature
Aza-cycloheptadieneNicholas ReactionNitrogen in the 7-membered ring
Oxa-cycloheptadieneNicholas ReactionOxygen in the 7-membered ring
Spirocyclic Oxa-Aza-BicycleAza-[2+2] PhotocycloadditionFused spirocyclic heterocycle
Fused Aza-polycyclePhotocyclodehydrochlorinationExtended aromatic system

Application in Supramolecular Chemistry and Host-Guest Systems

Supramolecular chemistry explores the non-covalent interactions between molecules. The size, shape, and functionality of this compound and its derivatives make them interesting candidates for investigation as guest molecules in host-guest systems. usc.gal

Research in this area could involve:

Cyclodextrin Inclusion Complexes: Studying the formation of inclusion complexes with cyclodextrins (CDs), particularly β-CD and γ-CD. The hydrophobic cycloheptadiene ring could fit within the CD cavity, and the stability and dynamics of such complexes could be investigated using techniques like Fluorescence Correlation Spectroscopy (FCS). nih.govmdpi.com

Binding Studies: Quantifying the host-guest interactions and determining association equilibrium constants. The size and functionality of the guest molecule can significantly influence the stoichiometry and stability of the resulting complex. mdpi.comnih.gov

Development of Functional Materials: Using the host-guest interactions as a basis for creating novel materials, such as hydrogels or drug delivery systems, where the cycloheptadiene derivative is encapsulated and can be released under specific stimuli. mdpi.com

Q & A

Q. What are the standard synthetic routes for preparing methyl cyclohepta-2,6-diene-1-carboxylate?

Methodological Answer: The compound is typically synthesized via esterification of cyclohepta-2,6-diene-1-carboxylic acid with methanol under acidic catalysis (e.g., concentrated H₂SO₄ or HCl gas). Reaction conditions (temperature, solvent) must avoid ring-opening or polymerization of the strained cycloheptadiene system. Post-synthesis, purification is achieved via fractional distillation or silica-gel column chromatography using hexane/ethyl acetate gradients. Yield optimization may require inert atmospheres (N₂/Ar) to prevent oxidation .

Q. How is the structural identity of this compound confirmed experimentally?

Methodological Answer: Key techniques include:

  • NMR Spectroscopy : ¹H NMR (400 MHz, CDCl₃) identifies the ester methyl group (δ ~3.7 ppm) and conjugated diene protons (δ 5.5–6.5 ppm). ¹³C NMR confirms the carbonyl (δ ~170 ppm) and olefinic carbons.
  • IR Spectroscopy : Strong absorption at ~1720 cm⁻¹ (C=O stretch) and 1640 cm⁻¹ (conjugated C=C).
  • Mass Spectrometry : Molecular ion peak ([M]⁺) at m/z 152 (C₉H₁₀O₂⁺) with fragmentation patterns consistent with ester cleavage.
  • X-ray Crystallography : Single-crystal analysis using SHELXL (via SHELX suite) refines bond lengths/angles and validates the bicyclic structure .

Q. What spectroscopic challenges arise due to the compound’s conjugated diene system?

Methodological Answer: The conjugated diene leads to complex splitting in ¹H NMR (e.g., vicinal coupling constants >10 Hz) and overlapping signals. Resolution strategies:

  • Use high-field NMR (≥500 MHz) and 2D techniques (COSY, HSQC) to assign protons and carbons.
  • Variable-temperature NMR to reduce dynamic effects from ring puckering .

Q. How is the purity of this compound assessed?

Methodological Answer: Purity is determined via:

  • GC-MS : Retention time matching with standards and absence of extraneous peaks.
  • HPLC : Reverse-phase C18 columns with UV detection at 210–220 nm.
  • Elemental Analysis : Agreement between calculated and observed C/H/O percentages (±0.3%) .

Q. What are the storage requirements for this compound?

Methodological Answer: Store under inert gas (N₂/Ar) at –20°C in amber vials to prevent photodegradation. Add stabilizers (e.g., BHT at 0.1%) if prolonged storage is needed. Monitor decomposition via periodic NMR or TLC .

Advanced Research Questions

Q. How does the cycloheptadiene ring influence the compound’s reactivity in Diels-Alder reactions?

Methodological Answer: The 2,6-diene system acts as a diene in [4+2] cycloadditions. Experimental design considerations:

  • React with electron-deficient dienophiles (e.g., maleic anhydride) in anhydrous toluene at 80–100°C.
  • Monitor regioselectivity via ¹H NMR and DFT calculations (B3LYP/6-31G* basis set) to predict transition states .

Q. What computational methods are used to predict the compound’s electronic properties?

Methodological Answer:

  • DFT Calculations : Gaussian 16 with B3LYP/6-311++G(d,p) basis set optimizes geometry and computes HOMO-LUMO gaps.
  • Molecular Dynamics (MD) : Simulate ring puckering and conjugation effects using AMBER force fields.
  • Compare computational results with experimental UV-Vis spectra (λmax ~250 nm for π→π* transitions) .

Q. How can contradictory literature data on thermal stability be resolved?

Methodological Answer: Discrepancies may arise from impurities or measurement techniques. Systematic approaches:

  • DSC/TGA : Perform under identical heating rates (e.g., 10°C/min) and inert atmospheres.
  • Controlled Replicates : Synthesize batches with ≥99% purity (via prep-HPLC) and compare decomposition profiles.
  • Collaborative Studies : Cross-validate data across labs using standardized protocols .

Q. What strategies mitigate polymerization during synthesis?

Methodological Answer:

  • Use low temperatures (0–5°C) during esterification.
  • Add radical inhibitors (e.g., hydroquinone) at 0.05–0.1% w/w.
  • Employ flow chemistry to minimize residence time at elevated temperatures .

Q. How is the compound utilized in natural product total synthesis?

Methodological Answer: The strained ring serves as a precursor for bicyclic terpenes. Example protocol:

  • Ring-Opening Metathesis : React with Grubbs catalyst (5 mol%) in CH₂Cl₂ to generate macrocyclic intermediates.
  • Selective Hydrogenation : Use Pd/C under H₂ (1 atm) to saturate specific double bonds.
  • Chiral Resolution : Separate enantiomers via chiral HPLC (Chiralpak IA column) for asymmetric synthesis .

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